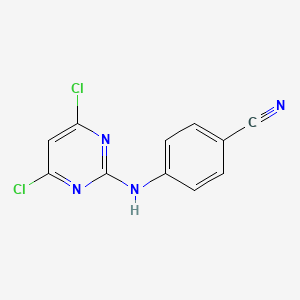

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6Cl2N4/c12-9-5-10(13)17-11(16-9)15-8-3-1-7(6-14)2-4-8/h1-5H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEUVAXCNNGXQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)NC2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675827 | |

| Record name | 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329187-59-9 | |

| Record name | 4-[(4,6-Dichloro-2-pyrimidinyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329187-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile (CAS 329187-59-9), a key intermediate in the synthesis of a wide range of biologically active compounds. This document details its chemical and physical properties, provides a representative experimental protocol for its synthesis, and explores its significant applications in drug discovery, particularly in the development of kinase inhibitors and other therapeutic agents. The guide also delves into the core signaling pathways modulated by the downstream products of this versatile chemical scaffold, offering insights into their mechanisms of action.

Introduction

This compound is a substituted pyrimidine derivative that has emerged as a crucial building block in medicinal chemistry. Its structure, featuring a reactive dichloropyrimidine core and a benzonitrile moiety, allows for diverse chemical modifications, making it an ideal starting point for the synthesis of targeted therapeutics.[1] This compound is notably used as a precursor for kinase inhibitors, antiviral agents, and antibacterial drugs.[1] Its utility is underscored by its role as a key intermediate in the synthesis of Etravirine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[2] The dichloropyrimidine scaffold provides a versatile platform for introducing various substituents to modulate biological activity and pharmacokinetic properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 329187-59-9 | [3] |

| Molecular Formula | C₁₁H₆Cl₂N₄ | [3] |

| Molecular Weight | 265.10 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [5] |

| Melting Point | >239 °C (decomposes) | [6] |

| Boiling Point | 468.9 ± 55.0 °C (Predicted) | [6] |

| Density | 1.50 g/cm³ | [7] |

| Solubility | Slightly soluble in chloroform and methanol (with heating) | [7] |

| InChIKey | MPEUVAXCNNGXQX-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=CC=C1NC2=NC(=CC(=N2)Cl)Cl)C#N | [3] |

Synthesis and Characterization

Representative Synthesis Protocol

The synthesis of this compound typically involves the nucleophilic aromatic substitution of a trichloropyrimidine with 4-aminobenzonitrile. Below is a representative experimental protocol based on established chemical literature.

Reaction Scheme:

Materials:

-

2,4,6-Trichloropyrimidine

-

4-Aminobenzonitrile

-

N,N-Diisopropylethylamine (DIPEA) or other suitable base

-

Anhydrous 1,4-Dioxane or other suitable solvent

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous 1,4-dioxane.

-

To this solution, add 4-aminobenzonitrile (1.0-1.2 eq) followed by the dropwise addition of N,N-diisopropylethylamine (2.0-3.0 eq).

-

Heat the reaction mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield this compound as a solid.

Characterization Data

While publicly available, detailed spectroscopic data such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectra are often found in supplementary information of research articles or available upon request from commercial suppliers. For the purpose of this guide, a summary of expected characterization data is provided.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the benzonitrile and pyrimidine rings, and the amine proton. |

| ¹³C NMR | Carbons of the pyrimidine and benzonitrile rings, including the nitrile carbon. |

| FT-IR (cm⁻¹) | Peaks corresponding to N-H stretching, C≡N stretching, and C-Cl stretching. |

| Mass Spec (m/z) | Molecular ion peak corresponding to the molecular weight of the compound. |

Applications in Drug Discovery and Development

This compound is a versatile intermediate for the synthesis of a variety of therapeutic agents. The two chlorine atoms on the pyrimidine ring can be sequentially or simultaneously substituted with different nucleophiles, allowing for the creation of diverse chemical libraries for drug screening.

Kinase Inhibitors

A primary application of this compound is in the development of kinase inhibitors for cancer therapy.[5] Kinases are key regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

-

Aurora Kinase Inhibitors: Derivatives of this compound have been investigated as inhibitors of Aurora kinases, which are essential for mitotic progression.[8][9]

-

Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors: This intermediate is used to synthesize inhibitors of LRRK2, a kinase implicated in Parkinson's disease.[10][11]

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The dichloropyrimidine scaffold is also found in inhibitors of EGFR, a key target in non-small cell lung cancer.[12][13]

Antiviral Agents

As previously mentioned, this compound is a crucial intermediate in the synthesis of the HIV non-nucleoside reverse transcriptase inhibitor, Etravirine.[2]

Adenosine Receptor Antagonists

Derivatives of this compound have been explored as dual A2A/A2B adenosine receptor antagonists, which have potential applications in cancer immunotherapy.[14]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of compounds derived from this compound are achieved through the modulation of specific cellular signaling pathways.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are critical for cell division, and their overexpression is common in many cancers.[15] Inhibitors derived from the title compound can block the ATP-binding site of these kinases, leading to mitotic arrest and apoptosis in cancer cells.

LRRK2 Signaling Pathway

Mutations in the LRRK2 gene that lead to increased kinase activity are a major cause of familial Parkinson's disease.[5] LRRK2 is involved in various cellular processes, including vesicular trafficking and autophagy. Inhibitors can reduce its pathogenic activity.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

A2A/A2B Adenosine Receptor Signaling Pathway

A2A and A2B adenosine receptors are G-protein coupled receptors that, upon activation by adenosine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[16] This signaling cascade plays a role in inflammation and immune responses. Antagonists of these receptors can modulate the tumor microenvironment.

Biological Activity of Downstream Products

The following table summarizes the in vitro activity of some representative compounds synthesized using this compound as a key intermediate.

| Target | Derivative Type | IC₅₀ (nM) | Cell Line | Reference(s) |

| Aurora A | 2,4-Disubstituted Pyrimidine | 309 | - | [9] |

| Aurora B | 2,4-Disubstituted Pyrimidine | 293 | - | [9] |

| LRRK2 (wild-type) | Benzodiazepine Scaffold | 13 | - | [10] |

| LRRK2 (G2019S mutant) | Benzodiazepine Scaffold | 6 | - | [10] |

| EGFR (L858R/T790M) | 7-Oxopyrido[2,3-d]pyrimidine | Potent Inhibition | - | [13] |

| A2A Adenosine Receptor | Triazole-pyrimidine-methylbenzonitrile | - | - | [14] |

| A2B Adenosine Receptor | Triazole-pyrimidine-methylbenzonitrile | 14.12 | - | [17] |

Conclusion

This compound is a highly valuable and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its utility in the synthesis of potent and selective inhibitors of key biological targets such as kinases and receptors underscores its importance to medicinal chemists and pharmaceutical scientists. This technical guide has provided a comprehensive overview of its properties, synthesis, and applications, along with insights into the signaling pathways modulated by its derivatives. Further exploration of this chemical scaffold is likely to yield novel therapeutic agents for a range of diseases.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A2 Adenosine Receptors and Vascular Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 6. chembk.com [chembk.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3- d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of Selective and Noncovalent Diaminopyrimidine-Based Inhibitors of Epidermal Growth Factor Receptor Containing the T790M Resistance Mutation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Oxopyrido[2,3-d]pyrimidines as Covalent L858R/T790M Mutant Selective Epidermal Growth Factor Receptor (EGFR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Signaling pathways involving adenosine A2A and A2B receptors in wound healing and fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile structure elucidation

An In-depth Technical Guide on the Structure Elucidation of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile

Abstract

This compound is a halogenated aromatic organic compound recognized for its role as a crucial intermediate in the synthesis of various bioactive molecules.[1][2] With the molecular formula C₁₁H₆Cl₂N₄, its structure incorporates a dichloropyrimidine ring linked to a benzonitrile moiety via an amino bridge.[3][4] This guide provides a comprehensive overview of the structural elucidation of this compound, detailing the analytical techniques and experimental protocols used to confirm its chemical identity. It is intended for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Introduction

This compound serves as a foundational building block in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors for cancer research, as well as antibacterial and antiviral agents.[1] Its value lies in the selective reactivity of its dichloropyrimidine scaffold, which allows for diverse chemical modifications.[1] The precise characterization and structural confirmation of this intermediate are paramount to ensuring the purity, identity, and quality of the subsequent active pharmaceutical ingredients. This document outlines the synthesis and the multi-faceted analytical approach required for its complete structure elucidation.

Molecular Structure and Properties

The compound is a white to off-white crystalline solid or powder at room temperature.[2] Its core structure consists of a 4-aminobenzonitrile unit attached to the C2 position of a 4,6-dichloropyrimidine ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 329187-59-9 | [3][5] |

| Molecular Formula | C₁₁H₆Cl₂N₄ | [3][4] |

| Molecular Weight | 265.10 g/mol | [3][4] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | >239°C (decomposes) | [6] |

| Boiling Point | 468.86°C at 760 mmHg (Predicted) | [7] |

| Density | 1.508 g/cm³ (Predicted) | [7] |

| InChI | InChI=1S/C11H6Cl2N4/c12-9-5-10(13)17-11(16-9)15-8-3-1-7(6-14)2-4-8/h1-5H,(H,15,16,17) | [3] |

Synthesis Pathway

The most common method for synthesizing this compound is through a nucleophilic aromatic substitution reaction.[2] This process typically involves reacting 2,4,6-trichloropyrimidine with 4-aminobenzonitrile in the presence of a base.[2][8] The amino group of 4-aminobenzonitrile selectively displaces the chlorine atom at the more reactive C2 position of the pyrimidine ring.

Structural Elucidation Data

Confirming the structure of this compound requires a combination of spectroscopic and analytical methods.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition. For this compound, high-resolution mass spectrometry (HRMS) would provide an exact mass measurement consistent with the molecular formula C₁₁H₆Cl₂N₄.

Table 2: Expected Mass Spectrometry Data

| Parameter | Expected Value | Rationale |

| Molecular Ion [M]⁺ | m/z ≈ 264 | Calculated for C₁₁H₆³⁵Cl₂N₄ |

| Isotopic Pattern | M, M+2, M+4 | Characteristic pattern for a molecule containing two chlorine atoms, with approximate peak height ratios of 9:6:1. |

| Exact Mass | 263.99695 Da | Computed value for C₁₁H₆Cl₂N₄.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum would exhibit characteristic absorption bands for the nitrile, amine, and aromatic C-H bonds.

Table 3: Predicted Infrared (IR) Spectroscopy Peaks

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

| N-H (Amine) | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| C≡N (Nitrile) | 2220 - 2260 | Stretching |

| Aromatic C=C | 1500 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

| C-Cl | 700 - 850 | Stretching |

Note: These are predicted ranges based on typical values for these functional groups. The IR spectrum of 2-amino-4-chlorobenzonitrile shows a nitrile stretch at 2211 cm⁻¹ and N-H stretches at 3452 and 3363 cm⁻¹.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the pyrimidine proton.

Table 4: Predicted ¹H NMR Chemical Shifts

| Proton Environment | Predicted δ (ppm) | Multiplicity | Integration |

| NH | 8.0 - 9.5 | Broad Singlet | 1H |

| Benzonitrile H (ortho to CN) | 7.6 - 7.8 | Doublet | 2H |

| Benzonitrile H (meta to CN) | 7.0 - 7.3 | Doublet | 2H |

| Pyrimidine H (at C5) | 6.8 - 7.2 | Singlet | 1H |

Note: The ¹H NMR spectrum for the related compound 4,6-dichloropyrimidine shows a singlet at 8.82 ppm (for H2) and a singlet at 7.46 ppm (for H5).[10]

¹³C NMR Spectroscopy: The carbon NMR spectrum would confirm the number of unique carbon environments. Due to symmetry in the benzonitrile ring, 9 distinct signals are expected.

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon Environment | Predicted δ (ppm) |

| Pyrimidine C4, C6 | 160 - 165 |

| Pyrimidine C2 | 158 - 162 |

| Benzonitrile C (ipso to NH) | 140 - 145 |

| Benzonitrile C (ortho to CN) | 130 - 135 |

| Benzonitrile C (meta to CN) | 118 - 122 |

| C≡N (Nitrile Carbon) | 115 - 120 |

| Pyrimidine C5 | 115 - 120 |

| Benzonitrile C (ipso to CN) | 105 - 110 |

X-Ray Crystallography

Experimental Protocols

Nuclear Magnetic Resonance (NMR)

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition : Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR : Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR : Use proton decoupling. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans for adequate signal-to-noise ratio.

-

Data Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : Prepare a KBr pellet by mixing ~1 mg of the compound with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : Place the sample in the spectrometer's sample compartment.

-

Spectrum Recording : Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹, co-adding 16-32 scans to improve the signal-to-noise ratio.

-

Data Processing : Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet). Identify and label the characteristic absorption peaks.

High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation : Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Ionization : Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Mass Analysis : Analyze the ions in a high-resolution mass analyzer (e.g., TOF, Orbitrap).

-

Data Analysis : Determine the exact mass of the molecular ion and compare it to the theoretical mass calculated for the elemental formula C₁₁H₆Cl₂N₄. Analyze the isotopic distribution pattern to confirm the presence of two chlorine atoms.

Application as a Pharmaceutical Intermediate

The structural features of this compound make it a versatile intermediate. The two chlorine atoms on the pyrimidine ring can be sequentially substituted in nucleophilic aromatic substitution reactions, allowing for the construction of more complex molecules. It is a known intermediate in the synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitors (NNRTIs), such as Etravirine, which is used to treat HIV.[8] It also serves as a precursor for kinase inhibitors and other potential therapeutic agents.[1]

Conclusion

The structure of this compound is unequivocally established through a combination of modern analytical techniques. Mass spectrometry confirms its molecular formula and the presence of two chlorine atoms, while IR spectroscopy identifies its key functional groups. Detailed ¹H and ¹³C NMR analyses provide a complete map of its carbon-hydrogen framework. Although not detailed here, X-ray crystallography would offer the ultimate confirmation of its three-dimensional structure. The robust characterization of this molecule is a critical step, ensuring its suitability as a high-purity intermediate for the synthesis of life-saving pharmaceuticals.

References

- 1. 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. chembk.com [chembk.com]

- 7. 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile | 329187-59-9 [chemnet.com]

- 8. lookchem.com [lookchem.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]

synthesis of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile from 4-aminobenzonitrile

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile from 4-aminobenzonitrile. The primary synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where this compound serves as a crucial intermediate.[1]

Reaction Overview

The synthesis is achieved through the reaction of 4-aminobenzonitrile with 2,4,6-trichloropyrimidine. In this reaction, the amino group of 4-aminobenzonitrile acts as a nucleophile, attacking the electron-deficient pyrimidine ring and displacing one of the chlorine atoms. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas byproduct.

Quantitative Data Summary

The following table summarizes the key reactants and typical reaction conditions for the synthesis of this compound. Please note that specific yields can vary based on the exact conditions and scale of the reaction.

| Parameter | Value | Reference |

| Starting Material | 4-Aminobenzonitrile | [2][3] |

| Reagent | 2,4,6-Trichloropyrimidine | [2][3] |

| Product | This compound | [4][5] |

| Molecular Formula | C₁₁H₆Cl₂N₄ | [4][5] |

| Molecular Weight | 265.10 g/mol | [5] |

| Typical Solvent | 1,4-Dioxane, Dimethylformamide (DMF), Toluene | [2][3] |

| Typical Base | N,N-Diisopropylethylamine (DIPEA) | [2] |

| Reaction Temperature | Elevated/Reflux | [2][3] |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. This protocol is based on commonly employed methods for nucleophilic aromatic substitution on chloropyrimidines.

Materials:

-

4-Aminobenzonitrile

-

2,4,6-Trichloropyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous 1,4-Dioxane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heat source

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-aminobenzonitrile (1.0 equivalent) in anhydrous 1,4-dioxane.

-

Addition of Reagents: To the stirred solution, add 2,4,6-trichloropyrimidine (1.0 - 1.2 equivalents) followed by the dropwise addition of N,N-diisopropylethylamine (1.5 - 2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup: Upon completion of the reaction, cool the mixture to room temperature. The solvent can be removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Reaction Pathway and Workflow

The synthesis of this compound proceeds via a nucleophilic aromatic substitution mechanism. The workflow for this synthesis is depicted in the following diagrams.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

References

- 1. 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 2. WO2010150279A2 - Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor - Google Patents [patents.google.com]

- 3. guidechem.com [guidechem.com]

- 4. This compound | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

The Unseen Core: A Technical Guide to the Synthetic Intermediate 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile and Its Role in Modern Therapeutics and Agrochemicals

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile is a vital heterocyclic organic compound that serves as a cornerstone in the synthesis of a diverse range of biologically active molecules. While not an active therapeutic or agricultural agent itself, its dichloropyrimidine and benzonitrile moieties provide a versatile scaffold for the development of potent and selective inhibitors targeting critical enzymes and receptors. This technical guide delves into the significance of this intermediate by exploring the mechanisms of action of the key molecular classes derived from it, providing insights into the experimental protocols used for their characterization, and presenting relevant quantitative data.

Core Applications as a Synthetic Intermediate

The primary utility of this compound lies in its role as a precursor for the synthesis of:

-

Sulfonylurea Herbicides: Targeting the acetolactate synthase (ALS) enzyme in plants.

-

Antiviral Agents: Notably the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine for HIV-1 treatment.

-

Kinase Inhibitors: Leveraging the pyrimidine core for the development of cancer therapeutics.

-

Adenosine Receptor Antagonists: Emerging as promising candidates for cancer immunotherapy.

The following sections will explore the mechanism of action for each of these classes of compounds, supported by experimental data and protocols.

Inhibition of Acetolactate Synthase (ALS) in Herbicides

Sulfonylurea herbicides derived from this compound are potent inhibitors of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1] This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants and microorganisms but is absent in mammals, conferring high selectivity.[1][2]

Mechanism of Action

Sulfonylurea herbicides act as non-competitive inhibitors of ALS. They bind to a site on the enzyme that is distant from the active site, inducing a conformational change that prevents the substrate from binding and catalysis from occurring.[3] This inhibition leads to a deficiency in essential amino acids, ultimately halting plant growth and leading to plant death.[2]

Signaling Pathway Diagram

Caption: Inhibition of the branched-chain amino acid synthesis pathway by sulfonylurea herbicides.

Quantitative Data: ALS Inhibition by Sulfonylurea Herbicides

| Compound Class | Target | IC50 | Organism | Reference |

| Tribenuron-methyl (TBM) | ALS | 0.046 µM (Wild Type) | Linum usitatissimum | [3] |

| Tribenuron-methyl (TBM) | ALS | 0.581 µM (Resistant Mutant) | Linum usitatissimum | [3] |

Experimental Protocol: In Vitro ALS Activity Assay

This protocol outlines a method for determining the inhibitory effect of sulfonylurea herbicides on ALS enzyme activity.

1. Enzyme Extraction: a. Homogenize fresh, young plant tissue in an ice-cold extraction buffer.[2] b. Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.[2] c. Collect the supernatant containing the crude ALS enzyme extract.[2]

2. Assay Reaction: a. In a microplate, combine the enzyme extract with a reaction buffer containing the necessary cofactors (ThDP, Mg2+, FAD) and the substrate (pyruvate).[4] b. Add serial dilutions of the sulfonylurea herbicide to the wells. c. Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.

3. Detection of Acetolactate: a. Stop the enzymatic reaction by adding sulfuric acid.[2] b. The acetolactate produced is decarboxylated to acetoin. c. Add creatine and α-naphthol, which react with acetoin to form a colored complex.[2] d. Measure the absorbance at a specific wavelength (e.g., 530 nm) using a microplate reader.

4. Data Analysis: a. Calculate the percentage of ALS inhibition for each herbicide concentration relative to a no-herbicide control.[2] b. Plot the percentage of inhibition against the logarithm of the herbicide concentration to determine the IC50 value.[2]

Allosteric Inhibition of HIV-1 Reverse Transcriptase by Etravirine

This compound is a key intermediate in the synthesis of Etravirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI).[5][6][7] Etravirine is used in combination with other antiretroviral drugs for the treatment of HIV-1 infection, particularly in patients with resistance to first-generation NNRTIs.[8]

Mechanism of Action

Etravirine is an allosteric inhibitor of HIV-1 reverse transcriptase (RT).[9] It binds to a hydrophobic pocket on the p66 subunit of the enzyme, approximately 10 Å from the catalytic site.[9] This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of the viral RNA genome into DNA.[9] A key feature of Etravirine is its molecular flexibility, which allows it to bind to the RT enzyme in multiple conformations, thereby retaining activity against many NNRTI-resistant viral strains.

Signaling Pathway Diagram

Caption: Allosteric inhibition of HIV-1 reverse transcriptase by Etravirine.

Quantitative Data: Anti-HIV-1 Activity of Etravirine

| Compound | Target | EC50 (nM) | Cell Line | Virus Strain | Reference |

| Etravirine | HIV-1 RT | ~4 (protein binding adjusted) | MT4 cells | HIV-1/IIIB | [10] |

| HIV-1 Inhibitor-54 | HIV-1 RT | 32 | MT-4 | HIV-1 IIIB | [11] |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay (Non-Radioactive ELISA)

This protocol describes a colorimetric ELISA-based assay to measure the inhibition of HIV-1 RT activity.[12][13]

1. Plate Preparation: a. Use a streptavidin-coated 96-well plate. b. Immobilize a biotin-labeled template/primer (e.g., poly(A) x oligo(dT)) to the wells.

2. Reaction Mixture: a. Prepare a reaction buffer containing dNTPs, including digoxigenin (DIG)-labeled dUTP. b. Add serial dilutions of the NNRTI (e.g., Etravirine) to the wells. c. Add recombinant HIV-1 RT to initiate the reaction.

3. Incubation: a. Incubate the plate at 37°C for a specified time (e.g., 1-2 hours) to allow for DNA synthesis.

4. Detection: a. Wash the wells to remove unbound reagents. b. Add an anti-DIG antibody conjugated to horseradish peroxidase (HRP). c. After another wash step, add a colorimetric HRP substrate (e.g., ABTS). d. Stop the reaction and measure the absorbance using a microplate reader.

5. Data Analysis: a. Calculate the percentage of RT inhibition for each compound concentration. b. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Modulation of Kinase Activity in Cancer Therapy

The pyrimidine scaffold is a well-established "hinge-binding" motif for kinase inhibitors, and this compound serves as a valuable starting material for the synthesis of such compounds.[14] Kinase inhibitors are a major class of targeted cancer therapies that interfere with signaling pathways controlling cell proliferation, survival, and angiogenesis.

Mechanism of Action

Pyrimidine-based kinase inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. By inhibiting specific kinases that are overactive or mutated in cancer cells, these drugs can block the signaling pathways that drive tumor growth.

Signaling Pathway Diagram

Caption: Competitive inhibition of a receptor tyrosine kinase by a pyrimidine-based inhibitor.

Quantitative Data: Pyrimidine-Based Kinase Inhibitors

| Compound | Target | IC50 (nM) | Reference |

| SL10 (phenyl-piperazine derivative) | JAK2 | 12.7 | [15] |

| SL35 (pyrimidinyl-piperazine derivative) | JAK2 | 21.7 | [15] |

| Ruxolitinib (reference) | JAK2 | 28.8 | [15] |

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a luminescent assay to measure kinase activity and its inhibition.[16]

1. Compound Preparation: a. Prepare serial dilutions of the test pyrimidine derivatives in DMSO.

2. Kinase Reaction: a. In a 384-well plate, add the kinase buffer, the recombinant kinase enzyme, and the test compound. b. Pre-incubate at room temperature. c. Initiate the reaction by adding a mixture of the peptide substrate and ATP. d. Incubate for a defined period (e.g., 60 minutes) at room temperature.

3. ADP Detection: a. Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. b. Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light.

4. Data Analysis: a. Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[16]

Antagonism of Adenosine A2A/A2B Receptors in Cancer Immunotherapy

Derivatives of this compound are being explored as antagonists of the A2A and A2B adenosine receptors, which are promising targets for cancer immunotherapy.[17] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response.

Mechanism of Action

A2A and A2B receptor antagonists block the binding of adenosine to these receptors on immune cells, particularly T cells.[17] Activation of these receptors by adenosine leads to an increase in intracellular cyclic AMP (cAMP), which has an immunosuppressive effect.[18] By blocking this signaling, the antagonists can restore the function of T cells and other immune cells, enabling them to recognize and attack cancer cells.

Signaling Pathway Diagram

Caption: Blockade of adenosine-mediated immunosuppression by A2A/A2B receptor antagonists.

Quantitative Data: Adenosine Receptor Antagonists

| Compound | Target | Ki (nM) | IC50 (nM) | Assay | Reference |

| Exemplified Pyrimidine Derivative | A2A Receptor | 0.078 | - | TR-FRET | [19] |

| Exemplified Pyrimidine Derivative | A2B Receptor | 5.4 | - | TR-FRET | [19] |

| Exemplified Pyrimidine Derivative | A1 Receptor | 18 | - | TR-FRET | [19] |

| Exemplified Pyrimidine Derivative | A3 Receptor | 194 | - | TR-FRET | [19] |

| Exemplified Pyrimidine Derivative | - | - | 5 | IL-2 Release | [19] |

| Pyridinone Derivative (38) | A2A Receptor | - | 29.0 | - | [20] |

| ISAM-R56A | A2B Receptor | 3.50-24.3 | - | Binding Assay | [17] |

Experimental Protocol: cAMP Functional Assay

This protocol measures the ability of an antagonist to inhibit agonist-induced cAMP production in cells expressing the target adenosine receptor.[17][18]

1. Cell Culture: a. Seed cells stably expressing the A2A or A2B receptor (e.g., HEK-293 cells) in a 96-well or 384-well plate and incubate overnight.[17][18]

2. Antagonist Pre-incubation: a. Wash the cells with assay buffer. b. Add serial dilutions of the test antagonist to the wells and pre-incubate to allow for receptor binding.[17]

3. Agonist Stimulation: a. Add a known agonist of the adenosine receptor (e.g., NECA) at a concentration that elicits a submaximal response (e.g., EC80).[18] b. Incubate for a defined period (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.[18]

4. cAMP Detection: a. Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or LANCE).[21]

5. Data Analysis: a. Calculate the percentage of inhibition of the agonist-induced cAMP response for each antagonist concentration. b. Determine the IC50 or Kb value by fitting the data to a dose-response curve.[17]

Conclusion

This compound is a testament to the critical role of synthetic intermediates in the discovery and development of novel drugs and agrochemicals. Its structural features provide a versatile platform for creating highly specific and potent molecules that address significant challenges in human health and agriculture. Understanding the mechanisms of action of its derivatives and the experimental methodologies used to characterize them is essential for the continued innovation in these fields. This guide provides a foundational overview for researchers and scientists working at the forefront of chemical biology and drug discovery.

References

- 1. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 2. benchchem.com [benchchem.com]

- 3. A LuALS Mutation with High Sulfonylurea Herbicide Resistance in Linum usitatissimum L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20130123498A1 - Process for the preparation of etravirine and intermediates in the synthesis thereof - Google Patents [patents.google.com]

- 6. Development of a practical synthesis of etravirine via a microwave-promoted amination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Clinical Pharmacokinetics and Pharmacodynamics of Etravirine: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. xpressbio.com [xpressbio.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. benchchem.com [benchchem.com]

- 17. A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. | BioWorld [bioworld.com]

- 20. Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Functional efficacy of adenosine A2A receptor agonists is positively correlated to their receptor residence time - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: The Biological Significance of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile as a Core Scaffold

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry and drug discovery. While direct biological activity of this compound is not extensively documented, its primary importance lies in its role as a key intermediate or core scaffold for the synthesis of a variety of biologically active molecules. Its structural features, particularly the dichloropyrimidine and benzonitrile moieties, provide reactive sites for further chemical modifications, enabling the development of potent and selective therapeutic agents.

This technical guide will elucidate the biological significance of this compound by focusing on its synthetic utility and the biological activities of its derivatives. The primary application highlighted is its use in the development of dual A2A/A2B adenosine receptor antagonists, which have therapeutic potential in immuno-oncology.

Synthesis of the Core Scaffold

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution reaction.[1] This process involves the reaction of 2,4,6-trichloropyrimidine with 4-aminobenzonitrile.

Biological Activity of Derivatives: A2A/A2B Adenosine Receptor Antagonism

The this compound core is a crucial component in the design of dual antagonists for the A2A and A2B adenosine receptors. These receptors are G-protein coupled receptors that, upon activation by adenosine, lead to an increase in intracellular cyclic AMP (cAMP).[1][2] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response. By blocking these receptors, the immunosuppressive effects of adenosine can be mitigated, thereby enhancing the efficacy of cancer immunotherapy.

A2A/A2B Adenosine Receptor Signaling Pathway

Activation of A2A and A2B adenosine receptors by adenosine triggers a signaling cascade that involves the activation of adenylyl cyclase, which then converts ATP to cAMP.[1][2] This increase in cAMP levels in immune cells, such as T cells, leads to immunosuppression. Antagonists developed from the this compound scaffold block the binding of adenosine to these receptors, thereby inhibiting this signaling pathway.

Quantitative Data: Inhibitory Activity of Derivatives

Derivatives of this compound have been synthesized and evaluated for their ability to antagonize A2A and A2B adenosine receptors. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the receptor's activity by 50%.

| Compound ID | A2A Receptor IC50 (nM) | A2B Receptor IC50 (nM) |

| 7i | Not Reported | 14.12 |

| AB928 (Control) | Not Reported | Not Reported |

Data extracted from a study on triazole-pyrimidine-methylbenzonitrile derivatives.

Experimental Protocols

The biological activity of the derivatives of this compound is often assessed using a cAMP functional assay. This assay measures the ability of a compound to inhibit the agonist-induced production of cAMP in cells expressing the target adenosine receptor subtype.

cAMP Functional Assay Protocol

This protocol is a generalized procedure for determining the antagonist activity of compounds at the A2A and A2B adenosine receptors.

Objective: To measure the IC50 values of test compounds by quantifying their ability to inhibit agonist-induced cAMP production in cells expressing human A2A or A2B adenosine receptors.

Materials:

-

CHO (Chinese Hamster Ovary) cells stably expressing human A2A or A2B adenosine receptors.

-

Cell culture medium (e.g., DMEM/F12) with supplements.

-

Assay buffer (e.g., HBSS with HEPES and BSA).

-

Agonist (e.g., NECA - 5'-N-Ethylcarboxamidoadenosine).

-

Test compounds (derivatives of the core scaffold).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white assay plates.

-

Multichannel pipettes and a plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Seeding:

-

Culture the CHO cells expressing the target receptor to ~80-90% confluency.

-

Harvest the cells and resuspend them in fresh culture medium.

-

Seed the cells into 384-well plates at a predetermined optimal density and incubate overnight.

-

-

Compound Preparation:

-

Prepare serial dilutions of the test compounds and a reference antagonist in DMSO.

-

Further dilute the compounds in the assay buffer to the desired final concentrations.

-

-

Assay Execution:

-

Remove the culture medium from the cell plates and wash with assay buffer.

-

Add the diluted test compounds to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Prepare the agonist solution at a concentration that elicits ~80% of the maximal response (EC80).

-

Add the agonist to all wells except the negative control (basal) wells.

-

Incubate the plate for a specified time (e.g., 15-30 minutes) at 37°C to stimulate cAMP production.

-

-

cAMP Detection:

-

Lyse the cells and detect the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

Conclusion

This compound is a vital molecular scaffold in modern drug discovery. While it does not exhibit significant biological activity on its own, its chemical structure is amenable to modifications that have led to the development of potent and selective drug candidates. The successful application of this core in the synthesis of dual A2A/A2B adenosine receptor antagonists for cancer immunotherapy underscores its importance. This technical guide highlights the journey from a simple chemical intermediate to a complex, biologically active molecule, providing a clear example of the structure-activity relationship studies that are fundamental to pharmaceutical research. Further exploration of derivatives based on this scaffold holds promise for the discovery of novel therapeutics for a range of diseases.

References

An In-depth Technical Guide to 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile is a substituted pyrimidine derivative that has emerged as a critical building block in the synthesis of a variety of biologically active molecules. Its structural features, particularly the reactive dichloro-substituted pyrimidine ring, make it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, physicochemical properties, and its pivotal role in the creation of potent drug candidates, including kinase inhibitors, anti-HIV agents, and adenosine receptor antagonists. While direct biological activity data for this intermediate is not extensively reported in the literature, its significance is underscored by the potent bioactivity of the compounds derived from it.

Physicochemical Properties

This compound is a solid at room temperature, typically appearing as a white to off-white or yellow crystalline powder.[1][2] It is sparingly soluble in water but demonstrates better solubility in organic solvents such as dimethylformamide (DMF), toluene, ether, dichloromethane, and benzene.[1][2]

| Property | Value | Reference(s) |

| CAS Number | 329187-59-9 | [3] |

| Molecular Formula | C₁₁H₆Cl₂N₄ | [3] |

| Molecular Weight | 265.10 g/mol | [3] |

| Appearance | White to off-white or yellow crystalline powder | [1][2] |

| Melting Point | >239 °C (decomposes) | [2] |

| Boiling Point | 468.9 ± 55.0 °C (Predicted) | [4] |

| Density | 1.50 g/cm³ | [4] |

Synthesis of this compound

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction. A common method detailed in the literature is the reaction of 4-aminobenzonitrile with a 2,4,6-trichloropyrimidine or a related activated pyrimidine derivative.[1]

General Synthesis Workflow

Detailed Experimental Protocol

While various patents and publications allude to the synthesis of this compound, a detailed, consolidated protocol is presented here based on recurring methodologies. A frequently cited method involves the cyclization of 4-guanidinobenzonitrile with diethylmalonate, followed by chlorination.[5][6]

Step 1: Synthesis of 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile

This step involves the condensation of 4-guanidinobenzonitrile with diethyl malonate in the presence of a base like sodium ethoxide.

| Reagent | Molar Ratio | Purpose |

| 4-Guanidinobenzonitrile | 1 | Starting Material |

| Diethyl Malonate | 1.1 | Cyclizing Agent |

| Sodium Ethoxide | 2.2 | Base |

| Ethanol | - | Solvent |

Procedure:

-

A solution of sodium ethoxide in ethanol is prepared in a reaction vessel.

-

4-Guanidinobenzonitrile and diethyl malonate are added to the solution.

-

The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is cooled, and the intermediate product, 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile, is isolated by filtration after acidification to precipitate the product.

-

The solid is washed with water and ethanol and then dried.

Step 2: Synthesis of this compound

The dihydroxy intermediate is then chlorinated using a chlorinating agent such as phosphorus oxychloride (POCl₃).[5][6]

| Reagent | Molar Ratio | Purpose |

| 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile | 1 | Starting Material |

| Phosphorus Oxychloride (POCl₃) | Excess | Chlorinating Agent |

| N,N-Dimethylaniline (optional) | Catalytic | Acid Scavenger |

Procedure:

-

To a flask containing an excess of phosphorus oxychloride, 4-((4,6-dihydroxypyrimidin-2-yl)amino)benzonitrile is added portion-wise at a controlled temperature (typically 0-10 °C).

-

A catalytic amount of a tertiary amine, such as N,N-dimethylaniline, may be added to facilitate the reaction.

-

The reaction mixture is then heated to reflux for several hours.

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is carefully quenched by pouring it onto crushed ice.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and dried to yield this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetonitrile.

Role in Drug Development

This compound is a key intermediate in the synthesis of several classes of therapeutic agents. The two chlorine atoms on the pyrimidine ring provide reactive sites for sequential nucleophilic substitution, allowing for the construction of diverse molecular architectures.

Logical Relationship to Final Drug Products

Intermediate for Anti-HIV Agents (Etravirine)

One of the most notable applications of this compound is in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine.[5][7] In this synthesis, the intermediate undergoes further substitution reactions. For instance, one of the chloro groups is substituted with a phenoxy moiety, and this is often followed by bromination of the pyrimidine ring.[5][8][9]

Precursor for Dual A2A/A2B Adenosine Receptor Antagonists

This compound also serves as a scaffold for the development of dual A₂A/A₂B adenosine receptor antagonists, which are promising candidates for cancer immunotherapy.[10][11] The dichloropyrimidine core allows for the introduction of different substituents to modulate the affinity and selectivity for the A₂A and A₂B receptors.[10] The general strategy involves sequential substitution of the two chlorine atoms with different amine or aryl groups.

Building Block for Kinase Inhibitors

The pyrimidine scaffold is a well-established pharmacophore in the design of kinase inhibitors. This compound provides a convenient starting point for the synthesis of various kinase inhibitors by allowing for the introduction of different functionalities at the 4- and 6-positions of the pyrimidine ring to target the ATP-binding site of specific kinases.[12][13]

Biological Activity

There is a notable lack of publicly available data on the direct biological activity of this compound. Its primary role described in the scientific literature is that of a synthetic intermediate.[1] The significant biological activities are associated with the final products synthesized from this molecule.

| Drug Class | Example(s) | Mechanism of Action | Therapeutic Area | Reference(s) |

| Anti-HIV Agents | Etravirine | Non-nucleoside reverse transcriptase inhibitor (NNRTI) | HIV/AIDS | [5][7] |

| Dual A₂A/A₂B Adenosine Receptor Antagonists | Various investigational compounds | Blockade of A₂A and A₂B adenosine receptors | Immuno-oncology | [10][11] |

| Kinase Inhibitors | Various investigational compounds | Inhibition of specific protein kinases | Oncology, Inflammatory Diseases | [12][13] |

Signaling Pathways of Derived Therapeutics

While this compound itself is not reported to directly modulate specific signaling pathways, the therapeutic agents derived from it have well-defined mechanisms of action.

Adenosine Receptor Signaling Pathway (Targeted by A₂A/A₂B Antagonists)

In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response by binding to A₂A and A₂B receptors on immune cells. This binding leads to an increase in intracellular cyclic AMP (cAMP), which in turn inhibits T-cell activation and cytokine production. Dual A₂A/A₂B antagonists derived from the title compound block this immunosuppressive signaling.

Conclusion

This compound is a highly valuable and versatile intermediate in medicinal chemistry and drug development. Its utility is firmly established in the synthesis of clinically significant drugs such as the anti-HIV agent Etravirine, as well as in the development of promising new therapeutics like dual A₂A/A₂B adenosine receptor antagonists and various kinase inhibitors. While the compound itself is not characterized by significant direct biological activity, its importance lies in providing a robust and adaptable scaffold for the construction of complex and potent drug molecules. Future research may continue to leverage this intermediate for the creation of novel therapeutics targeting a wide range of diseases.

References

- 1. guidechem.com [guidechem.com]

- 2. China 4-[(4,6-dichloropyrimidin-2-yl)amino]benzonitrile(CAS#329187-59-9) Manufacturer and Supplier | Xinchem [xinchem.com]

- 3. This compound | C11H6Cl2N4 | CID 46781251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. newdrugapprovals.org [newdrugapprovals.org]

- 6. WO2010150279A2 - Process for synthesis of diarylpyrimidine non-nucleoside reverse transcriptase inhibitor - Google Patents [patents.google.com]

- 7. molkem.com [molkem.com]

- 8. nbinno.com [nbinno.com]

- 9. WO2014068588A2 - Process for the synthesis of etravirine and its intermediates - Google Patents [patents.google.com]

- 10. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and biological evaluation of triazole-pyrimidine-methylbenzonitrile derivatives as dual A2A/A2B adenosine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. 4-[(4,6-Dichloropyrimidin-2-yl)amino]benzonitrile - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

The Genesis and Evolution of Dichloropyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloropyrimidine derivatives represent a cornerstone in modern medicinal chemistry and agrochemical science. Their intrinsic reactivity and versatile chemical scaffold have enabled the development of a vast array of biologically active molecules, from life-saving pharmaceuticals to potent crop-protecting agents. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of these pivotal compounds. It offers a comprehensive overview of key experimental protocols, quantitative data, and the critical signaling pathways influenced by dichloropyrimidine-based molecules.

A Historical Overview: From Pyrimidine to Polychlorinated Intermediates

The journey of dichloropyrimidines is intrinsically linked to the broader history of pyrimidine chemistry. The parent pyrimidine ring, a simple 1,3-diazine, was first named by Pinner in 1885.[1] Its synthesis was first accomplished by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction.[1] This early work on trichloropyrimidines laid the foundation for the subsequent exploration of their dichloro-analogs.

The impetus for the synthesis of dichloropyrimidines arose from the burgeoning field of nucleotide chemistry and the need for versatile intermediates for the synthesis of modified nucleobases and other heterocyclic compounds. Early methods for the preparation of dichloropyrimidines often involved the direct chlorination of pyrimidine diones (uracils and their derivatives) using strong chlorinating agents.

A significant breakthrough in the synthesis of 2,4-dichloropyrimidine was the use of phosphorus oxychloride (POCl₃) to chlorinate uracil.[2] This method, often carried out in the presence of a tertiary amine like N,N-dimethylaniline or N,N-diethylaniline, became a standard procedure.[3][4] Similarly, 4,6-dichloropyrimidine was prepared from 4,6-dihydroxypyrimidine using phosphorus oxychloride.[3][5] Over the decades, these fundamental reactions have been refined to improve yields, reduce byproducts, and enhance scalability, including the use of phosgene and Vilsmeier reagents.[5][6]

The strategic importance of dichloropyrimidines surged with the discovery of their utility in the development of targeted therapies, particularly kinase inhibitors. The ability to selectively substitute the chlorine atoms at different positions through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions has made them indispensable building blocks in modern drug discovery.[7]

Synthesis of Key Dichloropyrimidine Isomers

The synthesis of dichloropyrimidines primarily involves the chlorination of the corresponding dihydroxypyrimidines. The choice of starting material and reaction conditions dictates the resulting isomer.

Synthesis of 2,4-Dichloropyrimidine

The most common precursor for 2,4-dichloropyrimidine is uracil (2,4-dihydroxypyrimidine). The chlorination is typically achieved using phosphorus oxychloride (POCl₃), often with a tertiary amine base.

Table 1: Comparative Synthesis Methods for 2,4-Dichloropyrimidine

| Starting Material | Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| Uracil | POCl₃ | N,N-Dimethylaniline | Excess POCl₃ | Reflux | ~75 | [3] |

| Uracil | POCl₃ | Triethylamine HCl | Excess POCl₃ | 110-120 | 91.7 | US5525724A |

| 2,4-Dihydroxypyrimidine | SOCl₂/BTC | DMAP | SOCl₂ | 65-70 | 95 | [2] |

| Uracil | Phosgene | Triphenylphosphine oxide | Nitrobenzene | 105 | Not specified | [8] |

BTC: Bis(trichloromethyl) carbonate, DMAP: 4-Dimethylaminopyridine

Synthesis of 4,6-Dichloropyrimidine

The synthesis of 4,6-dichloropyrimidine typically starts from 4,6-dihydroxypyrimidine.

Table 2: Comparative Synthesis Methods for 4,6-Dichloropyrimidine

| Starting Material | Chlorinating Agent | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4,6-Dihydroxypyrimidine | POCl₃ | N,N-Dimethylaniline | Excess POCl₃ | Reflux | 75.2 | [3] |

| 4,6-Dihydroxypyrimidine | POCl₃ | Triethylamine | Excess POCl₃ | 20 - Reflux | High | [3] |

| 4,6-Dihydroxypyrimidine | POCl₃ / PCl₅ | N,N-Dimethylcyclohexylamine | Excess POCl₃ | 95-100 | 86.0 | US5525724A |

| 4,6-Dihydroxypyrimidine | Phosgene/POCl₃ | - | Nitrobenzene | 95-100 | 93.5 | [9] |

Spectroscopic Data for Key Dichloropyrimidine Isomers

Accurate characterization of dichloropyrimidine isomers is crucial for their use in synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Table 3: 1H and 13C NMR Data for Dichloropyrimidine Isomers

| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) | Reference |

| 2,4-Dichloropyrimidine | 1H | Not specified | 8.63 (d, 1H), 7.55 (d, 1H) | [10] |

| 13C | Not specified | Not available | ||

| 4,6-Dichloropyrimidine | 1H | Not specified | 8.82 (s, 1H), 7.46 (s, 1H) | [11] |

| 13C | DMSO-d₆ | 162.0, 159.2, 120.3 | [12] |

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving dichloropyrimidines.

Synthesis of 2,4-Dichloropyrimidine from Uracil

Protocol:

-

In a two-necked round-bottom flask equipped with a reflux condenser, dissolve uracil (100 g, 0.82 mol) in phosphorus oxychloride (400 ml).[13]

-

Reflux the solution with stirring for 3.5 hours at 110 °C.[13]

-

After cooling, remove the excess phosphorus oxychloride in vacuo at 50 °C.[13]

-

Carefully pour the remaining oily residue onto crushed ice (50 g).[13]

-

Extract the aqueous mixture with chloroform (3 x 50 ml).[13]

-

Combine the organic extracts, wash with a dilute sodium carbonate solution, and dry over anhydrous sodium sulfate.[13]

-

Evaporate the solvent to yield 2,4-dichloropyrimidine.[13]

Suzuki-Miyaura Cross-Coupling of 2,4-Dichloropyrimidine

Protocol:

-

In a microwave synthesis vial, combine 2,4-dichloropyrimidine (75 mg, 0.5 mmol), the desired aryl or heteroaryl boronic acid (0.5 mmol), and potassium carbonate (207 mg, 1.5 mmol).[14]

-

Add tetrakis(triphenylphosphine)palladium(0) (2.9 mg, 0.5 mol%).[14]

-

Add a degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).[14]

-

Seal the vial and irradiate in a microwave reactor at 100 °C for 15 minutes.[14]

-

After cooling, extract the reaction mixture with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.[14]

-

Concentrate the organic layer and purify the crude product by column chromatography.[14]

Buchwald-Hartwig Amination of a Dichloropyrimidine Derivative

Protocol for Mono-amination of 2,5-dichloro-4,6-pyrimidinediamine:

-

In a glovebox, charge a reaction vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 5 mol%).

-

Add the base (e.g., sodium tert-butoxide, 1.4 equivalents), 2,5-dichloro-4,6-pyrimidinediamine (1.0 equivalent), and the amine (1.1 equivalents).[15]

-

Add anhydrous toluene to achieve a concentration of 0.1 M with respect to the pyrimidine.[15]

-

Seal the vial, remove it from the glovebox, and heat the mixture in a preheated oil bath at 100 °C under an inert atmosphere.[15]

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.[15]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

-

Purify the crude product by column chromatography.[15]

Visualization of Key Pathways and Workflows

General Synthetic Workflow for Dichloropyrimidine Derivatives

The following diagram illustrates a typical workflow for the synthesis and derivatization of dichloropyrimidines.

Caption: A generalized experimental workflow for the synthesis and derivatization of dichloropyrimidines.

Dichloropyrimidine Derivatives as Kinase Inhibitors: The Aurora Kinase Signaling Pathway

Many dichloropyrimidine derivatives function as potent kinase inhibitors. A prominent example is their application in targeting Aurora kinases, which are crucial regulators of mitosis. Overexpression of Aurora kinases is implicated in various cancers.

Caption: Inhibition of the Aurora Kinase A signaling pathway by a dichloropyrimidine-based inhibitor.

Dichloropyrimidine Derivatives in Agrochemicals: Inhibition of Acetolactate Synthase (ALS)

Dichloropyrimidine derivatives are precursors to highly effective herbicides, such as those in the sulfonylurea class. These herbicides act by inhibiting acetolactate synthase (ALS), an essential enzyme in the biosynthesis of branched-chain amino acids in plants.

Caption: Mechanism of action of dichloropyrimidine-derived herbicides via inhibition of the acetolactate synthase (ALS) pathway.

Conclusion

The discovery and development of dichloropyrimidine derivatives have had a profound impact on science and industry. From their early beginnings as curiosities in heterocyclic chemistry, they have evolved into indispensable tools for the creation of targeted pharmaceuticals and effective agrochemicals. The synthetic methodologies have matured from harsh, low-yielding reactions to sophisticated, highly optimized processes. A deep understanding of their reactivity, guided by modern analytical techniques, continues to fuel innovation. As researchers and drug development professionals, the continued exploration of the chemical space accessible from dichloropyrimidine scaffolds promises to yield new and improved solutions to pressing challenges in human health and agriculture.

References

- 1. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 2. 2,4-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 3. patents.justia.com [patents.justia.com]

- 4. 2024.sci-hub.st [2024.sci-hub.st]

- 5. Page loading... [wap.guidechem.com]

- 6. benchchem.com [benchchem.com]

- 7. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A kind of preparation method of 2,4-dichloropyrimidine and its derivatives - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN105732514A - Synthetic method of 4,6-dichloropyrimidine - Google Patents [patents.google.com]

- 10. 2,4-Dichloropyrimidine(3934-20-1) 1H NMR spectrum [chemicalbook.com]

- 11. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]

- 12. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2,4-Dichloropyrimidine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. apexbt.com [apexbt.com]

An In-depth Technical Guide on the Solubility of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of various bioactive compounds. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on summarizing the existing qualitative information and providing a detailed, adaptable experimental protocol for researchers to determine the solubility in their specific solvent systems.

Qualitative Solubility Profile

Based on available data, this compound is a solid, often described as a light yellow to light brown powder.[1][2] Its solubility in aqueous solutions is generally low. In organic solvents, its solubility is qualitatively described as follows:

Overall, the compound is characterized as having low to medium solubility.[1][3]

Quantitative Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in a range of organic solvents at various temperatures. The absence of this data highlights a knowledge gap and underscores the importance of the experimental protocol provided in the following section for researchers working with this compound.

Table 1: Summary of Qualitative Solubility of this compound

| Solvent | Qualitative Solubility | Notes |

| Ether | Good | - |

| Dichloromethane | Good | - |

| Benzene | Good | - |

| Chloroform | Slightly Soluble | Solubility increases with heating |

| Methanol | Slightly Soluble | Solubility increases with heating |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound in organic solvents. This protocol is adapted from standard laboratory practices for solubility assessment.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Sealed vials (e.g., screw-cap glass vials with PTFE-lined septa)

-

Constant temperature bath or incubator with stirring capability

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Tightly seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Agitate the samples continuously using a shaker or magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time to reach equilibrium can vary depending on the solvent and temperature and may range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, tared vial to remove any undissolved microparticles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

-

Weigh the remaining solid residue to determine the mass of the dissolved solute.

-

Alternatively, and for higher accuracy, quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

If using the gravimetric method, calculate the solubility using the following formula: Solubility (g/L) = (mass of residue in g / volume of supernatant in L)

-

If using an analytical method, determine the concentration from the calibration curve and express the solubility in appropriate units (e.g., g/L, mg/mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

References

An In-depth Technical Guide to 4-((4,6-Dichloropyrimidin-2-yl)amino)benzonitrile (C11H6Cl2N4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-((4,6-dichloropyrimidin-2-yl)amino)benzonitrile, a key intermediate in the synthesis of high-value pharmaceutical and agrochemical compounds. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its utility as a building block for potent therapeutic agents, including the non-nucleoside reverse transcriptase inhibitor (NNRTI) Etravirine and dual A2A/A2B adenosine receptor antagonists. Furthermore, this guide illustrates the relevant biological signaling pathways and experimental workflows using detailed diagrams to support researchers in their drug discovery and development endeavors.

Compound Profile

This compound is a substituted pyrimidine derivative that serves as a crucial scaffold in medicinal chemistry. Its dichloropyrimidine moiety provides reactive sites for sequential nucleophilic aromatic substitution (SNAr) reactions, allowing for the controlled introduction of various functional groups and the construction of complex molecular architectures.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₁H₆Cl₂N₄ |

| Molecular Weight | 265.10 g/mol |

| CAS Number | 329187-59-9 |

| Appearance | White to off-white crystalline powder or solid.[1] |

| Melting Point | >239 °C (decomposes)[2][3] |

| Boiling Point | 468.9 ± 55.0 °C (Predicted)[2] |

| Density | 1.50 g/cm³[4] |

| Solubility | Slightly soluble in chloroform and methanol (with heating).[2][4] |

| pKa | -1.26 ± 0.10 (Predicted)[1] |

Spectroscopic Data

-

¹H NMR (DMSO-d₆, 400 MHz): δ ~10.5 (s, 1H, NH), 8.0-7.8 (m, 4H, Ar-H), 7.1 (s, 1H, pyrimidine-H).

-

¹³C NMR (DMSO-d₆, 101 MHz): δ ~162, ~160, ~158, ~142, ~133, ~120, ~118, ~108, ~105.